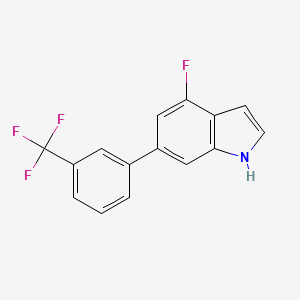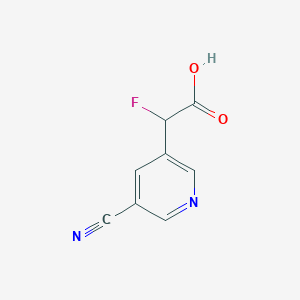
4-Fluoro-6-(3-(trifluoromethyl)phenyl)indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-6-(3-(trifluoromethyl)phenyl)indole is a fluorinated indole derivative. Indole compounds are widely found in nature and are known for their bioactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing fluorinated indoles involves the use of trifluoromethylation reactions. For instance, the metal-free oxidative trifluoromethylation of indoles with CF3SO2Na has been reported to selectively introduce trifluoromethyl groups to the indole structure . This method is advantageous due to its mild reaction conditions and the use of environmentally friendly reagents.
Industrial Production Methods
Industrial production methods for fluorinated indoles often involve large-scale reactions using robust and scalable processes. The Suzuki–Miyaura coupling reaction is one such method that is widely used in industrial settings due to its efficiency and versatility . This reaction involves the coupling of boronic acids with halogenated indoles in the presence of a palladium catalyst.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-6-(3-(trifluoromethyl)phenyl)indole can undergo various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide. The conditions for these reactions can vary, but they often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts like palladium .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, trifluoromethylation reactions typically yield trifluoromethylated indoles, which can have enhanced biological activity and stability .
Aplicaciones Científicas De Investigación
4-Fluoro-6-(3-(trifluoromethyl)phenyl)indole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with applications in drug discovery.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and mental illness.
Industry: Used in the development of new materials with unique properties .
Mecanismo De Acción
The mechanism of action of 4-Fluoro-6-(3-(trifluoromethyl)phenyl)indole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fluorinated indoles and trifluoromethylated aromatic compounds. Examples include:
- 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
- 3-(Trifluoroacetyl)indole
- 4-(Trifluoromethyl)phenol
Uniqueness
4-Fluoro-6-(3-(trifluoromethyl)phenyl)indole is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups can enhance its stability, lipophilicity, and bioactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C15H9F4N |
|---|---|
Peso molecular |
279.23 g/mol |
Nombre IUPAC |
4-fluoro-6-[3-(trifluoromethyl)phenyl]-1H-indole |
InChI |
InChI=1S/C15H9F4N/c16-13-7-10(8-14-12(13)4-5-20-14)9-2-1-3-11(6-9)15(17,18)19/h1-8,20H |
Clave InChI |
JNEOOWMYVAWRBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC3=C(C=CN3)C(=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(tert-Butoxycarbonyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B13079533.png)



![3-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B13079571.png)



![7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one](/img/structure/B13079581.png)

![1,4-Dimethyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine](/img/structure/B13079592.png)
![2-[(Azetidin-3-yloxy)methyl]-4-methylmorpholine](/img/structure/B13079598.png)


